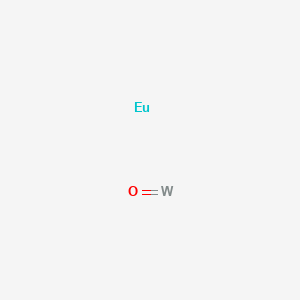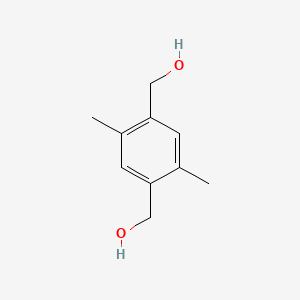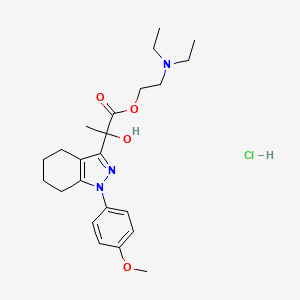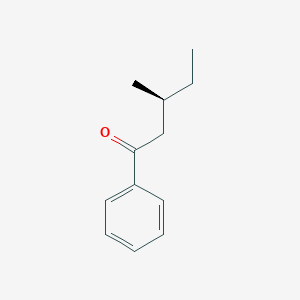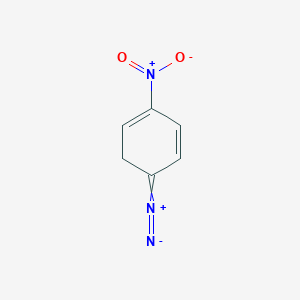
5-Diazo-2-nitrocyclohexa-1,3-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Diazo-2-nitrocyclohexa-1,3-diene is an organic compound characterized by the presence of both diazo and nitro functional groups attached to a cyclohexa-1,3-diene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Diazo-2-nitrocyclohexa-1,3-diene typically involves the reaction of diazo compounds with nitro-substituted cyclohexadienes. One common method is the reaction between diazo esters and nitroalkenes, which can be catalyzed by transition metals such as copper or palladium . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the stability of the diazo group.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization reactions, where nitrocyclohexadienes are treated with diazotizing agents under controlled conditions. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
5-Diazo-2-nitrocyclohexa-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro-substituted cyclohexadienones.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in amino-substituted cyclohexadienes.
Substitution: The diazo group can participate in substitution reactions, leading to the formation of various substituted cyclohexadienes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent decomposition of the diazo group.
Major Products
The major products formed from these reactions include nitro-substituted cyclohexadienones, amino-substituted cyclohexadienes, and various substituted cyclohexadienes, depending on the specific reaction conditions and reagents used .
科学的研究の応用
5-Diazo-2-nitrocyclohexa-1,3-diene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s reactivity makes it useful in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 5-Diazo-2-nitrocyclohexa-1,3-diene exerts its effects involves the reactivity of the diazo and nitro groups. The diazo group can undergo decomposition to generate reactive intermediates, such as carbenes, which can then participate in various chemical reactions. The nitro group can influence the electronic properties of the molecule, affecting its reactivity and interaction with other molecules .
類似化合物との比較
Similar Compounds
1,3-Cyclohexadiene: A similar compound with a cyclohexa-1,3-diene ring but lacking the diazo and nitro groups.
2-Nitrocyclohexa-1,3-diene: Similar to 5-Diazo-2-nitrocyclohexa-1,3-diene but without the diazo group.
5-Diazo-1,3-cyclohexadiene: Similar but lacks the nitro group.
Uniqueness
The combination of these functional groups allows for a wide range of chemical transformations and makes the compound valuable in various research and industrial contexts .
特性
CAS番号 |
22719-27-3 |
|---|---|
分子式 |
C6H5N3O2 |
分子量 |
151.12 g/mol |
IUPAC名 |
5-diazo-2-nitrocyclohexa-1,3-diene |
InChI |
InChI=1S/C6H5N3O2/c7-8-5-1-3-6(4-2-5)9(10)11/h1,3-4H,2H2 |
InChIキー |
SSQQBRZUIXIPIP-UHFFFAOYSA-N |
正規SMILES |
C1C=C(C=CC1=[N+]=[N-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(3-Chlorophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14717663.png)
![Ethyl 4-cyano-5-[3-(2-ethoxyphenyl)prop-2-enoylamino]-3-methyl-thiophene-2-carboxylate](/img/structure/B14717671.png)
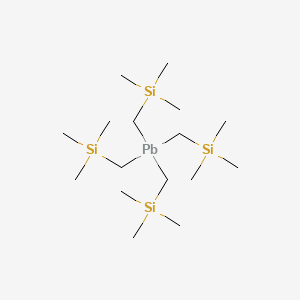
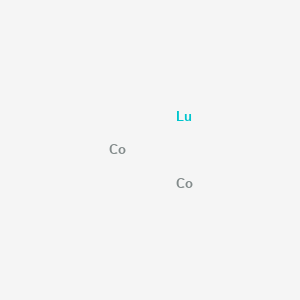

![1,1'-(Dichloromethylene)bis[4-(trichloromethyl)benzene]](/img/structure/B14717700.png)
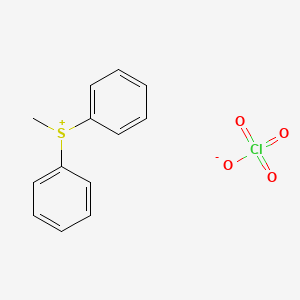

![1H-Naphtho[2,1-b]pyran, 2,3-dihydro-3,3-dimethyl-](/img/structure/B14717727.png)
